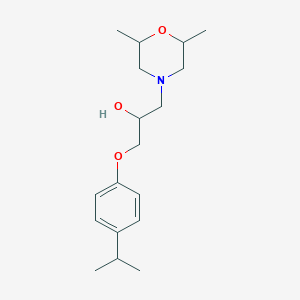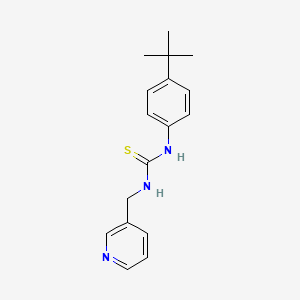![molecular formula C16H13N3O4S B1226268 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1226268.png)
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone is a benzodioxine.
Scientific Research Applications
Chemical Reactions and Synthesis
This compound has been a subject of study in various chemical reactions and synthetic processes. For instance, it has been observed that similar quinone imines react with nucleophiles following a 1,8-addition pattern, as demonstrated in the synthesis of related compounds involving reactions with hydrogen halides and secondary aliphatic and primary aromatic amines (Murashevich et al., 2014). This indicates its potential use in complex chemical syntheses and as a building block in organic chemistry.
Antitumor and Apoptotic Effects
Studies have shown that compounds with similar structures exhibit in vitro antiproliferative activity against various carcinoma cell lines, indicating their potential as novel anticancer agents. These compounds have been observed to induce apoptosis in cancer cells, which is a critical pathway for the development of new cancer therapies (Chew et al., 2006).
Antibacterial and Anti-inflammatory Properties
Research has also explored the antibacterial and anti-inflammatory potential of related compounds. For example, sulfonamides bearing a 1,4-benzodioxin ring have shown good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use in treating bacterial infections (Abbasi et al., 2017). Additionally, the synthesis of benzohydrazide derivatives and their observed biological activities, including insecticidal and anti-nematode effects, further highlights the compound's potential in pharmaceutical applications (Konovalova et al., 2020).
Solvatochromic Properties
The solvatochromic properties of related quinonic compounds have been investigated, demonstrating their use as analytical reagents in screening different solvents (Babu et al., 2010). This suggests potential applications in analytical chemistry for solvent identification and characterization.
properties
Product Name |
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone |
|---|---|
Molecular Formula |
C16H13N3O4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dihydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N3O4S/c20-10-2-3-11(12(21)8-10)15-17-18-16(24)19(15)9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8,20-21H,5-6H2,(H,18,24) |
InChI Key |
FQOSLXVLYVFXEN-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1226186.png)
![N-[4-bromo-5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B1226188.png)

![[(3-Bromo-2-oxo-6,7,8,9-tetrahydrodibenzofuran-1-ylidene)methylamino]thiourea](/img/structure/B1226191.png)
![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)
![4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1226196.png)
![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1226199.png)
![3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1226202.png)
![N-[anilino(oxo)methyl]-2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B1226204.png)


![N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)